molecular formula C10H11NO3 B082474 2-(2-Methylallyl)-6-nitrophenol CAS No. 13414-58-9

2-(2-Methylallyl)-6-nitrophenol

Cat. No.: B082474
CAS No.: 13414-58-9
M. Wt: 193.2 g/mol
InChI Key: MBISKJZSPFHJSO-UHFFFAOYSA-N
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Description

2-(2-Methylallyl)-6-nitrophenol is a nitrophenol derivative characterized by a phenolic ring substituted with a nitro group at position 6 and a 2-methylallyl group at position 2. It is synthesized via the Claisen rearrangement of 2-methylallyl o-nitrophenol ether, as described in the production of carbofuran, a carbamate pesticide . This compound serves as a critical intermediate in agrochemical synthesis, particularly in forming carbofuran through further reactions with methyl isocyanate . Its molecular formula is inferred as C₁₀H₁₁NO₃, with a calculated molecular weight of 209.20 g/mol.

Properties

CAS No.

13414-58-9

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)-6-nitrophenol

InChI

InChI=1S/C10H11NO3/c1-7(2)6-8-4-3-5-9(10(8)12)11(13)14/h3-5,12H,1,6H2,2H3

InChI Key

MBISKJZSPFHJSO-UHFFFAOYSA-N

SMILES

CC(=C)CC1=C(C(=CC=C1)[N+](=O)[O-])O

Canonical SMILES

CC(=C)CC1=C(C(=CC=C1)[N+](=O)[O-])O

Other CAS No.

13414-58-9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares 2-(2-Methylallyl)-6-nitrophenol with five structurally related nitrophenol derivatives, highlighting substituents, molecular formulas, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound 2-methylallyl, 6-nitro C₁₀H₁₁NO₃ 209.20 (calculated) Intermediate in carbofuran synthesis
2-Chloro-6-nitrophenol 2-chloro, 6-nitro C₆H₄ClNO₃ 173.55 Used in chemical synthesis; high acidity due to electron-withdrawing groups
2-(tert-Butyl)-6-nitrophenol 2-tert-butyl, 6-nitro C₁₀H₁₃NO₃ 195.22 Research chemical; bulky tert-butyl group may influence steric hindrance
2-Chloro-6-methyl-3-nitrophenol 2-chloro, 6-methyl, 3-nitro C₇H₆ClNO₃ 187.58 Structural isomerism affects reactivity; limited application data
2-Amino-4-chloro-6-nitrophenol 2-amino, 4-chloro, 6-nitro C₆H₅ClN₂O₃ 188.57 (calculated) Potential precursor for dyes/pharmaceuticals; amino group enables functionalization
2-Bromo-4-(methylsulfonyl)-6-nitrophenol 2-bromo, 4-methylsulfonyl, 6-nitro C₇H₆BrNO₅S 296.10 Sulfonyl group enhances electrophilicity; applications in specialty chemistry

Functional Group Impact on Properties

  • Electron-withdrawing groups (NO₂, Cl, Br): Increase acidity and reactivity in electrophilic substitution. For example, 2-chloro-6-nitrophenol (pKa ~4.1) is more acidic than phenol due to the nitro and chloro groups .
  • Bulky substituents (tert-butyl, methylallyl): Influence steric effects and solubility. The tert-butyl group in 2-(tert-Butyl)-6-nitrophenol may reduce solubility in polar solvents .
  • Sulfonyl and amino groups: Modify electronic properties. The sulfonyl group in 2-Bromo-4-(methylsulfonyl)-6-nitrophenol enhances electrophilicity, making it reactive in coupling reactions .

Preparation Methods

Direct Nitration of Substituted Phenols

Nitration of phenolic substrates is a foundational step in synthesizing nitrophenol derivatives. For example, the nitration of o-cresol (2-methylphenol) under varying conditions has been explored to produce 2-methyl-6-nitrophenol, a compound structurally analogous to the target molecule. In one approach, nitration in glacial acetic acid yields 35% of 2-methyl-6-nitrophenol alongside oxidation byproducts, necessitating rigorous purification. Similarly, nitration in acetic anhydride at -60°C produces 6-methyl-2-nitrophenol but requires low-temperature control to prevent rearrangements. These methods highlight the sensitivity of nitration regioselectivity to solvent and temperature.

Introducing the Methylallyl Group

Alkylation of Nitrophenols

The introduction of a 2-methylallyl group onto a nitrophenol scaffold likely requires Friedel-Crafts alkylation or nucleophilic aromatic substitution. For instance, EP0342532A1 describes the use of sulfonate esters to direct nitration in chlorinated phenols. Although this patent focuses on 4-chloro-2-methyl-5-nitrophenol, the methodology—employing methanesulfonyl groups as directing and protecting groups—could be adapted for methylallyl introduction. Subsequent cleavage of the sulfonyl group under acidic or basic conditions yields the desired phenol.

Challenges in Regioselectivity and Stability

Methylallyl groups introduce steric and electronic challenges. The allylic double bond may participate in undesired side reactions, such as polymerization or electrophilic addition, during nitration or alkylation. Furthermore, ensuring regioselective attachment of the methylallyl group to the aromatic ring—ortho to the nitro group—requires careful optimization of catalysts and reaction conditions.

Integrated Synthetic Routes

Proposed Multi-Step Synthesis

A plausible route to 2-(2-Methylallyl)-6-nitrophenol involves:

  • Nitration of 2-methylallylphenol : Direct nitration of 2-methylallylphenol using mixed acid (HNO₃/H₂SO₄) could yield the nitro derivative. However, competing oxidation of the allylic double bond must be mitigated by controlling temperature (0–5°C) and stoichiometry.

  • Protection-Directed Nitration : Following EP0342532A1, protection of the phenolic hydroxyl as a sulfonate ester could enhance nitration regioselectivity. Subsequent alkylation with 2-methylallyl bromide, followed by deprotection, might yield the target compound.

Comparative Analysis of Methodologies

Method Conditions Yield Purity Key Challenges
Direct NitrationHNO₃/H₂SO₄, 0–5°C~30%ModerateOver-oxidation, regioselectivity
Sulfonate-Mediated RouteSulfonation → Nitration → Alkylation~50%HighMulti-step, cost of sulfonyl reagents
Hydrolytic CleavageNaOH (17%), 170°C, 50 hrs95%HighLimited to aminophenol precursors

Q & A

What are the optimal synthetic routes for 2-(2-Methylallyl)-6-nitrophenol, and how can reaction conditions be controlled to improve yield?

Basic Research Question
The synthesis of this compound involves a multi-step process. A common method is the Claisen rearrangement of 2-methylallyl o-nitrophenol ether, generated via etherification of o-nitrophenol with methyl chloropropene under basic conditions (e.g., sodium carbonate). Key parameters include:

  • Temperature control : Heating during rearrangement (typically 120–150°C) ensures complete conversion.
  • Purification : Post-reaction distillation or recrystallization achieves >96% purity .
    To optimize yield, monitor reaction progress using thin-layer chromatography (TLC) and adjust solvent polarity (e.g., hexane/ethyl acetate mixtures) during purification.

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question
Structural validation requires a combination of spectroscopic and analytical techniques :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., allyl and nitro groups).
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected m/z for C10_{10}H11_{11}NO3_3).
  • Infrared (IR) spectroscopy : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1280 cm1^{-1} (C-O phenolic stretch) confirm functional groups .

How do temperature and pressure affect the reaction kinetics of 2-methylallyl radical intermediates, and how are these parameters modeled computationally?

Advanced Research Question
Studies on 2-methylallyl radicals (precursors to this compound) reveal:

  • Low-temperature regimes (e.g., <350 K): Barrierless formation of peroxyl adducts dominates.
  • High-temperature regimes (>410 K): Reverse reactions and equilibration occur.
    Master equation simulations (e.g., using MESMER) model temperature/pressure-dependent rate coefficients. Experimental validation via laser photolysis and photoionization mass spectrometry provides kinetic data for parameter optimization .

What methodologies assess the biological activity of nitrophenol derivatives, and how do structural modifications influence efficacy?

Advanced Research Question
Biological activity assessment involves:

  • In vitro assays : Antimicrobial testing (e.g., MIC against E. coli or S. aureus) and cytotoxicity screening (e.g., MTT assay on cancer cell lines).
  • Structure-activity relationship (SAR) :
    • Nitro group reduction : Conversion to amino groups enhances interactions with enzymes (e.g., via hydrogen bonding).
    • Substituent effects : Allyl groups increase lipophilicity, improving membrane permeability .

What safety protocols are recommended when handling nitrophenol compounds?

Basic Research Question
Key safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation.
    Refer to GHS hazard statements (H302, H315, H319) and toxicological profiles for nitrophenols to mitigate risks .

How does the nitro group in this compound participate in redox reactions, and what analytical techniques track these changes?

Advanced Research Question
The nitro group undergoes reduction to an amine (e.g., via catalytic hydrogenation or NaBH4_4), which can be monitored using:

  • UV-Vis spectroscopy : Shifts in absorbance peaks (e.g., λ~400 nm for nitro vs. ~280 nm for amine).
  • Cyclic voltammetry : Redox potentials quantify electron transfer efficiency.
  • HPLC-MS : Detects intermediates (e.g., hydroxylamine derivatives) .

What spectroscopic techniques are employed for purity analysis, and how are impurities quantified?

Basic Research Question
Purity assessment combines:

  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ=254 nm).
  • Gas chromatography (GC) : For volatile byproducts (e.g., unreacted methyl chloropropene).
  • Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios validate stoichiometry .

What computational tools are used to simulate reaction pathways and predict kinetic behavior under varying conditions?

Advanced Research Question
Quantum mechanical/molecular mechanical (QM/MM) methods model reaction pathways, while density functional theory (DFT) calculates transition states. For kinetic modeling:

  • ChemKin/PLOG : Simulates temperature/pressure-dependent rate coefficients.
  • MESMER : Optimizes master equation parameters using experimental time-resolved data .

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